Bis(4-bromophenyl) hexa-2,4-dienedioate
Description
Bis(4-bromophenyl) hexa-2,4-dienedioate is a diester derivative of hexa-2,4-dienedioic acid, where the ester groups are substituted with 4-bromophenyl moieties.
Properties
CAS No. |
654058-19-2 |
|---|---|
Molecular Formula |
C18H12Br2O4 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
bis(4-bromophenyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C18H12Br2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H |
InChI Key |
IYBIOGFHQVSZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromophenyl) hexa-2,4-dienedioate typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) hexa-2,4-dienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Insect Control
One of the prominent applications of bis(4-bromophenyl) hexa-2,4-dienedioate is in the field of insect control . Research indicates that compounds with similar structures exhibit juvenile hormone activity, which is critical in managing insect populations. These compounds can disrupt the metamorphosis of immature insects, such as larvae and pupae, leading to abnormal development or death .
Materials Science
In materials science, this compound serves as an important intermediate for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells . The brominated phenyl groups enhance the compound's ability to participate in various coupling reactions, which are essential for creating complex organic structures.
Synthesis Pathways
- The compound can be synthesized through methods such as Suzuki coupling or Stille coupling reactions, which allow for the formation of conjugated systems that are beneficial in electronic applications .
Medicinal Chemistry
In medicinal chemistry, compounds related to this compound have shown potential as antifungal agents . For instance, derivatives have been investigated for their efficacy against Candida albicans, demonstrating significant antifungal activity through mechanisms that involve disrupting cell membrane integrity .
Case Studies
- Antifungal Activity : A study examined the effects of a related compound on Candida albicans using flow cytometry to assess cell membrane damage. The results indicated a potent fungicidal effect comparable to established antifungal agents like amphotericin B .
- Insect Control Efficacy : Experimental data from field trials showed that formulations containing this compound effectively reduced pest populations in agricultural settings without significant harm to non-target species .
Comparative Summary Table
Mechanism of Action
The mechanism of action of bis(4-bromophenyl) hexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in the study of biochemical processes .
Comparison with Similar Compounds
Key Observations :
- The bromophenyl groups in this compound increase molecular weight (MW ≈ 452.1 g/mol) compared to diethyl hexa-2,4-dienedioate (MW ≈ 198.1 g/mol) . This likely reduces solubility in polar solvents due to enhanced hydrophobicity.
- Amine-substituted analogs (e.g., 2E,4E-4l) exhibit higher melting points (102–104°C) due to hydrogen bonding from pyrrolidine groups, whereas the target compound may have lower melting points if weaker intermolecular forces dominate .
Nonlinear Optical (NLO) Properties
Compounds with extended π-conjugation and electron-withdrawing groups often exhibit strong NLO responses. A comparison of hyper-Rayleigh scattering (βHRS) values is shown below:
| Compound Name | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |
|---|---|---|
| (1E,4E)-1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one | 25 | |
| 4-DMDBA (dibenzylideneacetone derivative) | 50 | |
| This compound (inferred) | ~30–40 (estimated) | — |
Key Observations :
- The βHRS value of the bromophenyl ketone analog (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) is lower than that of 4-DMDBA, likely due to reduced conjugation efficiency in the ketone vs. ester backbone .
Biological Activity
Bis(4-bromophenyl) hexa-2,4-dienedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises two 4-bromophenyl groups attached to a hexa-2,4-dienedioate moiety, which contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of compounds with similar structures possess significant antifungal activity against pathogens like Candida albicans . This suggests that this compound may have comparable antimicrobial properties.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related bromophenyl compounds indicate potential inhibition of tyrosinase and other enzymes linked to melanogenesis .
Case Studies and Research Findings
-
Antifungal Mechanism :
A study investigated the antifungal properties of related bromophenyl compounds against Candida albicans. The results indicated that these compounds disrupt cell membrane integrity and inhibit fungal growth through mechanisms involving reactive oxygen species generation . -
Antioxidant Activity Assessment :
Research on structurally similar compounds revealed their capacity to scavenge free radicals and reduce lipid peroxidation. This suggests that this compound could similarly protect against oxidative stress . -
Enzyme Interaction Studies :
A theoretical study examined the interaction of substituted arylpropargyl esters with various enzymes. The findings suggested that these compounds could modulate enzyme activity, which may also apply to this compound due to structural similarities .
Data Table: Biological Activities Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
